Anb-nos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

E3 Ligase Binder

This portion of the PROTAC molecule recognizes and binds to a specific E3 ligase enzyme. E3 ligases are cellular enzymes that play a vital role in targeting proteins for degradation.

Target Protein Binder

The other end of the PROTAC molecule, linked by Anb-nos, binds to the target protein that is desired for elimination.

By bringing the target protein in close proximity to the E3 ligase, Anb-nos facilitates the hijacking process. The E3 ligase then ubiquitylates the target protein, marking it for destruction by the proteasome, which is the cell's protein degradation machinery.

Anb-nos offers several advantages as a PROTAC linker:

Flexibility

The alkyl/ether structure of Anb-nos provides a degree of flexibility, which can be crucial for achieving optimal binding between the target protein and the E3 ligase.

Cell Permeability

The properties of Anb-nos allow it to pass through cell membranes, enabling the PROTAC to reach its target protein within the cell.

Source

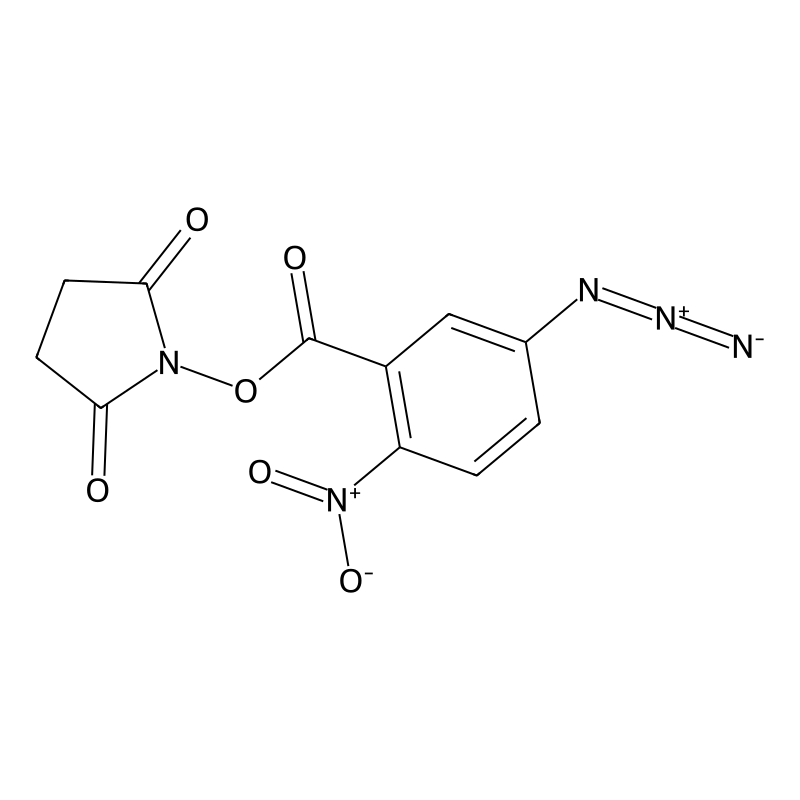

Anb-nos, scientifically known as N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate, is a heterobifunctional crosslinker used primarily in biochemical applications. Its chemical formula is C₁₁H₇N₅O₆, and it is recognized by the CAS number 60117-35-3. This compound appears as a yellow powder and has a melting point ranging from 131°C to 133°C. Anb-nos is notable for its dual reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with amines and a nitrophenyl azide that can be activated by ultraviolet light, making it particularly useful for protein crosslinking and labeling applications .

Anb-nos acts as a bridge between two protein molecules. The NHS ester reacts with a primary amine on one protein, forming an amide bond. Subsequently, UV light activation triggers the azide group to react with another protein's nucleophilic group, covalently linking the two proteins []. This technique allows researchers to study protein-protein interactions, investigate protein complex formation, and understand protein function in a controlled manner.

- Amine Reaction: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the attachment of proteins or other biomolecules.

- Azide Activation: Upon exposure to UV light (approximately 320 nm), the nitrophenyl azide undergoes photolysis, generating a reactive nitrene that can insert into C-H bonds of nearby molecules, enabling covalent crosslinking .

These reactions are essential for applications in proteomics and bioconjugation.

Anb-nos exhibits significant biological activity primarily through its role as a crosslinker. It is utilized in various biochemical assays to study protein interactions and dynamics. The ability to form stable covalent bonds with proteins allows researchers to investigate complex biological systems and cellular processes. Additionally, the photoactivatable nature of Anb-nos enhances its utility in live-cell imaging and tracking protein interactions in real time .

The synthesis of Anb-nos typically involves the following steps:

- Formation of NHS Ester: N-hydroxysuccinimide is reacted with 5-azido-2-nitrobenzoic acid under appropriate conditions to form the NHS ester.

- Purification: The product is purified through recrystallization or chromatography techniques to isolate high-purity Anb-nos.

- Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Anb-nos has diverse applications in various fields:

- Protein Crosslinking: Used extensively in proteomics for studying protein-protein interactions.

- Bioconjugation: Facilitates the attachment of biomolecules for diagnostic or therapeutic purposes.

- Live Cell Imaging: Its photoactivatable properties allow for the real-time observation of molecular interactions within living cells.

- Drug Development: Employed in the design of targeted therapies by linking drugs to specific proteins .

Interaction studies involving Anb-nos focus on its ability to form stable complexes with proteins. Researchers utilize this compound to probe protein interactions within complex biological systems. By crosslinking proteins, scientists can map interaction networks, identify binding partners, and elucidate functional relationships among biomolecules. These studies are crucial for understanding cellular mechanisms and developing new therapeutic strategies .

Several compounds share structural features or functional roles with Anb-nos. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Hydroxysuccinimide | Contains NHS ester group | Commonly used for bioconjugation but lacks azide functionality |

| Sulfo-NHS-LC-Biotin | Biotinylated NHS ester | Provides additional affinity for streptavidin; used in labeling |

| 4-Azidobenzoic Acid | Contains azide group | Primarily used for photo-crosslinking but lacks amine-reactive functionality |

| Maleimide Crosslinkers | Contains maleimide group | Reacts specifically with thiols; different reactivity profile |

Anb-nos stands out due to its combination of both NHS ester and azide functionalities, allowing versatile applications in protein chemistry that other compounds may not offer .

The molecular architecture of ANB-NOS is characterized by its heterobifunctional design, incorporating two chemically distinct reactive groups connected through an aromatic spacer system. The compound exhibits a molecular formula of C₁₁H₇N₅O₆ with a molecular weight of 305.2 g/mol [1] [2]. The molecule's structure is built around a central benzoyl core that serves as the primary structural framework, with the 5-azido and 2-nitro substituents positioned strategically on the aromatic ring to optimize both reactivity and selectivity [2] [3].

N-Hydroxysuccinimide (NHS) Ester Group

The N-hydroxysuccinimide ester group constitutes one of the two primary reactive centers in ANB-NOS, functioning as an activated ester specifically designed for coupling reactions with primary amines [4] [5] [6]. This moiety demonstrates exceptional selectivity for primary aliphatic amine groups, particularly lysine residues in proteins, operating optimally within a pH range of 7-9 [3] [6].

Structural Configuration and Bonding

The NHS ester group in ANB-NOS adopts a characteristic tetrahedral geometry around the nitrogen-oxygen bond, with the nitrogen atom exhibiting sp² hybridization in a trigonal planar arrangement [4] [7]. The C-N-O bond angle measures approximately 120°, consistent with the sp² hybridization pattern observed in similar NHS ester compounds [7] [5]. The ester carbonyl carbon maintains sp² hybridization, contributing to the planar geometry of the ester functional group [7].

The NHS leaving group demonstrates weak acid characteristics, with the hydroxyl group exhibiting enhanced acidity due to the electron-withdrawing effects of the adjacent carbonyl groups [4] [5]. This electronic configuration facilitates the nucleophilic attack by primary amines, resulting in the formation of stable amide bonds while releasing the NHS moiety as a leaving group [6]. The reaction mechanism proceeds through a tetrahedral intermediate, ultimately yielding a robust covalent linkage between the crosslinker and the target molecule [6].

Reactivity and Selectivity Profile

The NHS ester group exhibits remarkable selectivity for primary aliphatic amine groups, with reaction rates that are significantly higher compared to secondary amines or other nucleophilic functional groups [4] [6]. While the NHS ester can theoretically react with hydroxyl and sulfhydryl groups, the resulting esters and thioesters demonstrate limited stability and are readily hydrolyzed or displaced by competing amine nucleophiles [6].

The activated nature of the NHS ester is attributed to the electron-withdrawing properties of the N-hydroxysuccinimide group, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack [4] [5]. This activation enables the ester to react under mild aqueous conditions, making it particularly suitable for biological applications where harsh reaction conditions would be detrimental to protein structure and function [6].

5-Azido-2-nitrobenzoyl Photoreactive Moiety

The 5-azido-2-nitrobenzoyl group represents the photoreactive component of ANB-NOS, capable of forming covalent bonds with nearby molecules upon exposure to ultraviolet light within the wavelength range of 320-350 nm [2] [3] [8]. This photoreactive moiety incorporates both an azido group and a nitro group, each contributing distinct properties to the overall reactivity and selectivity of the crosslinker.

Azido Group Photochemistry

The azido functional group (-N₃) adopts a linear geometry with an N-N-N bond angle approaching 180°, characteristic of the sp hybridization pattern in this functional group [8] [9] [10]. Upon exposure to ultraviolet light, the azido group undergoes photolysis, extruding molecular nitrogen to generate highly reactive singlet nitrenes [8] [9] [10].

The photochemical mechanism proceeds through the initial absorption of UV light by the azido group, leading to the formation of an excited state that rapidly eliminates nitrogen gas [9] [10]. The resulting nitrene species demonstrates extremely high reactivity, with lifetimes on the order of nanoseconds, enabling rapid insertion into nearby C-H, N-H, and O-H bonds [10]. This non-selective reactivity profile makes azido groups particularly valuable for capturing transient molecular interactions and mapping protein contact sites [8] [9].

The photolysis process occurs efficiently at wavelengths below 350 nm, with optimal activation typically observed between 320-350 nm for nitro-substituted aryl azides [3] [8]. The presence of the nitro group in the ortho position relative to the azido substituent significantly influences the photochemical properties, red-shifting the absorption maximum and reducing potential photodamage to sensitive biological molecules [3] [8].

Nitro Group Electronic Effects

The nitro group positioned at the 2-position of the benzene ring serves multiple functional roles within the ANB-NOS structure [2] [3]. As a powerful electron-withdrawing group, the nitro substituent significantly influences both the electronic properties of the aromatic system and the photochemical behavior of the adjacent azido group [3] [11].

The electron-withdrawing nature of the nitro group results in a substantial red-shift in the photoactivation wavelength of the azido group, moving the optimal excitation range from the typical 280-300 nm observed in simple aryl azides to 320-350 nm in ANB-NOS [3] [8]. This wavelength shift provides significant advantages in biological applications, as longer wavelengths are less damaging to proteins and nucleic acids, thereby preserving the structural integrity of target molecules during crosslinking procedures [3] [8].

The nitro group maintains a planar geometry with the benzene ring, with the nitrogen atom exhibiting sp² hybridization and the oxygen atoms positioned symmetrically about the N-C bond [11]. This coplanar arrangement maximizes the conjugation between the nitro group and the aromatic π-system, enhancing the electron-withdrawing effects and contributing to the overall stability of the molecule [11].

Spatial Configuration Analysis

The spatial organization of ANB-NOS reflects a carefully optimized balance between structural rigidity and conformational flexibility, enabling effective crosslinking while maintaining appropriate geometric constraints for biological applications [2] [3] [12].

Spacer Arm Length (7.7Å)

The spacer arm length of 7.7 angstroms represents a critical design parameter that determines the effective crosslinking distance and influences the types of molecular interactions that can be captured [2] [3] [12]. This distance is measured as the center-to-center separation between the two reactive functional groups under standard geometric conditions [2] [3].

Distance Measurements and Conformational Range

The 7.7 Å spacer length positions ANB-NOS within the category of short-arm crosslinkers, making it particularly suitable for capturing close-range molecular interactions [3] [12]. Under fully extended conformations, the maximum crosslinking distance can reach approximately 9-10 Å, while contracted conformations may reduce this distance to 6-7 Å [12]. This conformational range provides sufficient flexibility to accommodate minor structural variations in target molecules while maintaining the specificity required for meaningful crosslinking data [12].

The spacer arm length has been optimized based on extensive structural analysis of protein-protein interfaces and the typical distances observed between reactive amino acid residues [12]. For proteins in the molecular weight range of 10-25 kDa, the 7.7 Å spacer length corresponds closely to the theoretically optimal crosslinking distance for maximizing both the number of detectable crosslinks and their structural significance [12].

Comparison with Alternative Crosslinkers

The relatively short spacer arm length distinguishes ANB-NOS from longer crosslinkers such as bis(sulfosuccinimidyl) suberate (BS³, 11.4 Å) and ethylene glycol bis(succinimidyl succinate) (EGS, 16.1 Å) [12]. This positioning makes ANB-NOS particularly valuable for studying tight protein-protein interactions and mapping contact surfaces between closely associated molecular components [3] [12].

Torsional Flexibility Considerations

The torsional flexibility of ANB-NOS arises primarily from rotational freedom around specific bonds within the molecular framework, with the degree of flexibility varying significantly across different regions of the molecule [13].

NHS Ester Bond Rotation

The NHS ester C-O bond represents the primary source of conformational flexibility within the ANB-NOS structure [7] [13]. This bond exhibits moderate rotational freedom, with torsional angles typically ranging from ±60° to ±120° depending on the local steric environment [13]. The rotation around this bond enables the NHS ester group to adopt various orientations relative to the aromatic core, facilitating optimal positioning for nucleophilic attack by target amine groups [7].

The ester linkage demonstrates restricted rotation compared to simple alkyl C-O bonds due to partial double bond character arising from resonance interactions between the oxygen lone pairs and the carbonyl π-system [7]. This restriction provides a balance between conformational flexibility and structural stability, ensuring that the crosslinker maintains appropriate geometric relationships while accommodating local structural variations in target molecules [7] [13].

Aromatic Core Rigidity

The aromatic benzene ring system in ANB-NOS maintains strict planarity, with negligible torsional flexibility around the ring bonds [13]. This rigidity extends to the directly attached substituents, including the nitro group, which remains coplanar with the aromatic system due to strong conjugative interactions [11] [13]. The azido group, while maintaining its linear geometry, exhibits minimal rotational freedom, with bond bending typically limited to ±10° from the optimal linear arrangement [13].

The aromatic-carbonyl C-C bond connecting the benzene ring to the ester carbonyl demonstrates limited rotational freedom, with torsional angles typically restricted to ±30° to ±45° [13]. This constraint arises from partial double bond character resulting from conjugation between the aromatic π-system and the carbonyl group, contributing to the overall rigidity of the crosslinker backbone [13].

Overall Conformational Landscape

The combination of flexible and rigid elements within ANB-NOS creates a semi-flexible crosslinker with moderate conformational space [13]. The primary conformational degrees of freedom are concentrated in the NHS ester region, while the photoreactive aromatic moiety remains relatively fixed in its spatial orientation [13]. This design provides sufficient flexibility to accommodate the geometric requirements of diverse crosslinking targets while maintaining the structural integrity necessary for reliable photochemical activation [3] [13].

The conformational preferences of ANB-NOS have been optimized to maximize crosslinking efficiency while minimizing non-specific interactions [3] [12]. The 7.7 Å spacer length combined with moderate torsional flexibility enables the crosslinker to access a range of molecular geometries commonly encountered in protein-protein interfaces, making it a versatile tool for structural biology applications [3] [12] [13].

| Molecular Property | Value/Description |

|---|---|

| Chemical Name | 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester |

| CAS Number | 60117-35-3 |

| Molecular Formula | C₁₁H₇N₅O₆ |

| Molecular Weight | 305.2 g/mol |

| Spacer Arm Length | 7.7 Å |

| Photoactivation Wavelength | 320-350 nm |

| Melting Point | 131-133°C |

| Structural Component | Geometric Characteristics | Flexibility |

|---|---|---|

| NHS Ester Group | Tetrahedral N-O geometry, ~120° C-N-O angle | Moderate rotation (±60° to ±120°) |

| Azido Group | Linear geometry (N-N-N ~180°) | Minimal (±10° bond bending) |

| Nitro Group | Planar with benzene ring | Minimal (±15° in-plane rotation) |

| Benzene Ring | Planar sp² hybridization | Rigid (0° flexibility) |

| Ester Linkage | sp² carbonyl carbon | Restricted rotation (±30° to ±45°) |

Precursor Compounds and Raw Materials

The successful synthesis of Anb-nos depends critically on the availability and purity of two key precursor compounds: 5-azido-2-nitrobenzoic acid and N-hydroxysuccinimide. Each precursor requires specific synthetic approaches and careful handling to ensure optimal yields in the final coupling reaction.

5-Azido-2-nitrobenzoic Acid Synthesis

The initial step involves the nitration of benzoic acid derivatives to establish the nitro group at the 2-position. This nitration process employs a standard electrophilic aromatic substitution mechanism using a mixture of concentrated nitric acid and sulfuric acid [6] [7] [8]. The reaction conditions must be carefully controlled to prevent over-nitration and to ensure regioselectivity. Typical nitration conditions include maintaining reaction temperatures below 50°C during the initial acid addition phase, followed by controlled heating to 60°C for completion [9].

For the nitration reaction, the molar ratio of nitric acid to sulfuric acid typically ranges from 1:1.5 to 1:2, with sulfuric acid serving both as a solvent and as a dehydrating agent to enhance the electrophilicity of the nitronium ion [10]. The reaction mechanism involves the formation of the nitronium ion (NO2+) through protonation of nitric acid by sulfuric acid, followed by elimination of water [7].

The introduction of the azido group represents a critical transformation that requires careful selection of reaction conditions. The conversion typically involves a nucleophilic aromatic substitution reaction where a suitable leaving group (such as a halogen or activated ester) is displaced by azide ion . Sodium azide serves as the primary nucleophilic reagent in these transformations.

One effective synthetic approach involves the diazotization of the corresponding aminobenzoic acid derivative followed by azide substitution. This method has been demonstrated to achieve yields exceeding 98% under optimized conditions . The diazotization reaction requires careful temperature control, typically conducted at 0-5°C to prevent decomposition of the diazonium intermediate.

Alternative synthetic routes may employ direct azide introduction through nucleophilic substitution reactions. These approaches often utilize activated aromatic systems where the nitro group provides sufficient activation for nucleophilic attack. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with reaction temperatures ranging from room temperature to 80°C depending on the specific substrate and reaction conditions [12].

The purification of 5-azido-2-nitrobenzoic acid requires special attention due to the potentially explosive nature of azide compounds. Standard purification techniques include recrystallization from appropriate solvents, with care taken to avoid heating to excessive temperatures that might promote decomposition [13]. Typical solvents for recrystallization include ethanol-water mixtures or acetonitrile, depending on the solubility characteristics of the specific product.

Quality control measures for 5-azido-2-nitrobenzoic acid include spectroscopic verification of structure through infrared spectroscopy, which shows characteristic azide stretching frequencies around 2100 cm⁻¹, and nuclear magnetic resonance spectroscopy for confirmation of aromatic substitution patterns [14] [15]. Purity assessment often employs high-performance liquid chromatography with appropriate detection methods.

NHS Ester Formation Mechanisms

The formation of N-hydroxysuccinimide esters represents one of the most important activation strategies in modern organic synthesis, particularly for bioconjugation applications [16] [17] [18]. The mechanism of NHS ester formation involves the activation of carboxylic acids through coupling with N-hydroxysuccinimide in the presence of appropriate coupling agents.

N-Hydroxysuccinimide itself is synthesized through the reaction of succinic anhydride with hydroxylamine or hydroxylamine hydrochloride [16] [19] [18]. This synthesis typically involves heating succinic anhydride with hydroxylamine in aqueous or alcoholic solution, followed by appropriate workup procedures. The reaction proceeds through nucleophilic attack of hydroxylamine on the anhydride carbonyl, followed by cyclization to form the desired product.

The most commonly employed coupling agents for NHS ester formation include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and related carbodiimide derivatives [20] [17] [21]. These coupling agents activate the carboxylic acid through formation of an O-acylisourea intermediate, which subsequently reacts with NHS to form the desired active ester.

The mechanism of carbodiimide-mediated NHS ester formation begins with protonation of the carbodiimide nitrogen by the carboxylic acid, followed by nucleophilic attack of the carboxylate oxygen on the protonated carbodiimide carbon [17] [22]. This produces an O-acylisourea intermediate that exhibits enhanced electrophilicity at the carbonyl carbon. Subsequent nucleophilic attack by the hydroxyl group of NHS displaces the urea derivative, yielding the NHS ester product.

Alternative activation methods for NHS ester formation include the use of phosphonium-based coupling reagents and uranium-based activating agents [20] [23]. These methods often provide improved reaction rates and yields compared to traditional carbodiimide coupling, particularly for sterically hindered substrates or substrates containing sensitive functional groups.

The reaction conditions for NHS ester formation typically involve anhydrous organic solvents such as dichloromethane, dimethylformamide, or acetonitrile [24] [21]. Temperature control is important, with most reactions conducted at room temperature or with mild cooling to prevent side reactions. The presence of base catalysts, such as triethylamine or diisopropylethylamine, can enhance reaction rates and yields by facilitating the initial deprotonation step.

Solvent selection plays a crucial role in NHS ester formation efficiency. Polar aprotic solvents generally provide optimal results due to their ability to solvate ionic intermediates while avoiding competitive nucleophilic reactions with the coupling agents [20]. The water content of the reaction medium must be minimized to prevent hydrolysis of both the coupling agents and the NHS ester products.

The kinetics of NHS ester formation are influenced by several factors, including the electronic nature of the carboxylic acid substrate, the choice of coupling agent, and the reaction temperature [25] [26]. Electron-withdrawing substituents on the carboxylic acid generally accelerate the reaction due to increased electrophilicity of the carbonyl carbon. Conversely, sterically hindered carboxylic acids may require extended reaction times or elevated temperatures to achieve complete conversion.

Quality control for NHS ester formation reactions typically involves monitoring by thin-layer chromatography or high-performance liquid chromatography to assess conversion and product purity [26] [27]. Spectroscopic methods, including infrared and nuclear magnetic resonance spectroscopy, provide structural confirmation of the NHS ester products.

The stability of NHS esters varies depending on the specific structure and storage conditions [26] [28]. These compounds are generally stable under anhydrous conditions but undergo hydrolysis in the presence of water or basic conditions. The hydrolysis products include the original carboxylic acid and N-hydroxysuccinimide, which can be quantified to assess the extent of decomposition [26] [29] [27].

Industrial-Scale Production Methods

The industrial-scale production of Anb-nos and related N-hydroxysuccinimide esters presents unique challenges related to reaction scaling, safety considerations, and economic viability. Current industrial approaches for similar compounds demonstrate both the potential and limitations of large-scale synthesis in this chemical class.

Industrial production of specialized bioconjugation reagents like Anb-nos typically operates at scales ranging from kilogram to multi-kilogram quantities annually, depending on market demand and specific applications [30] [31]. The specialized nature of these compounds generally limits production to smaller scales compared to commodity chemicals, with emphasis placed on maintaining high purity standards rather than maximizing throughput.

The scaling of carbodiimide-mediated coupling reactions for NHS ester formation requires careful attention to heat management and reaction kinetics [20] [31]. Large-scale reactions generate significant amounts of heat due to the exothermic nature of the coupling process, necessitating effective temperature control systems to maintain reaction selectivity and prevent decomposition of sensitive intermediates.

Industrial reactor design for NHS ester synthesis typically employs batch or semi-continuous processes rather than fully continuous operation [31] [32]. Batch reactors provide better control over reaction conditions and facilitate easier handling of solid reagents such as N-hydroxysuccinimide. The use of appropriate agitation systems ensures adequate mixing of heterogeneous reaction mixtures, particularly important when dealing with poorly soluble starting materials.

Solvent recovery and recycling represent critical economic factors in industrial NHS ester production [30] [31]. The organic solvents employed in these reactions, particularly dichloromethane and dimethylformamide, require efficient recovery systems to minimize production costs and environmental impact. Distillation-based recovery systems are commonly employed, with appropriate purification steps to remove trace impurities that might affect subsequent reactions.

The handling of azide-containing compounds in industrial settings requires specialized safety protocols due to their potentially explosive nature [33] [13]. Industrial facilities producing azide derivatives typically incorporate remote handling systems, blast-resistant construction, and specialized waste treatment procedures. Worker training programs emphasize the recognition of azide decomposition hazards and appropriate emergency response procedures.

Quality assurance in industrial NHS ester production involves multiple analytical checkpoints throughout the manufacturing process [34] [26]. Raw material testing ensures the purity and identity of starting materials, while in-process monitoring tracks reaction progress and identifies potential quality issues before they affect the final product. Final product testing includes comprehensive analytical characterization to verify compliance with specifications.

Economic considerations in industrial NHS ester production include raw material costs, energy consumption, waste treatment expenses, and labor requirements [30] [35]. The specialized nature of these compounds often justifies premium pricing that compensates for relatively low production volumes and high quality standards. Market analysis indicates that the bioconjugation reagent market continues to grow, driven by expanding applications in pharmaceuticals, diagnostics, and research [1] [36].

Supply chain management for industrial NHS ester production involves coordination with specialized chemical suppliers for key raw materials such as carbodiimide coupling agents and high-purity N-hydroxysuccinimide [37] [38]. The limited number of suppliers for these specialized chemicals creates potential supply chain vulnerabilities that must be managed through appropriate inventory strategies and supplier diversification.

Environmental compliance in industrial NHS ester production addresses both air emissions and waste treatment requirements [30] [39]. Organic solvent emissions require appropriate control systems, typically involving condensation and recovery rather than atmospheric release. Aqueous waste streams from workup procedures may contain residual organic compounds and require treatment before discharge.

Continuous improvement initiatives in industrial NHS ester production focus on yield optimization, waste reduction, and process efficiency [31] [32]. Advanced process control systems enable real-time monitoring and adjustment of reaction parameters to maintain optimal conditions. Statistical process control methods help identify trends and variations that might indicate developing quality issues.

Technology transfer from laboratory-scale development to industrial production requires careful scaling studies to identify potential issues that might not be apparent at smaller scales [32] [35]. Heat transfer limitations, mixing efficiency, and mass transfer effects can significantly impact reaction performance when scaling from laboratory glassware to industrial reactors.

Purification and Quality Control Protocols

The purification of Anb-nos requires sophisticated analytical and preparative techniques due to the compound's sensitivity to moisture, light, and elevated temperatures. Quality control protocols must address both chemical purity and physical stability to ensure consistent product performance in end-use applications.

Reverse-phase high-performance liquid chromatography represents the primary purification method for Anb-nos and related NHS esters [34] [40]. This technique exploits differences in hydrophobicity between the desired product and potential impurities, including unreacted starting materials, coupling reagent byproducts, and hydrolysis products. The separation mechanism relies on the differential interaction of compounds with the hydrophobic stationary phase and the polar mobile phase.

Column selection for reverse-phase purification of Anb-nos typically involves C18-bonded silica phases with appropriate particle sizes to balance resolution and throughput [34] [40]. The mobile phase composition usually consists of water-acetonitrile or water-methanol gradients, often with small amounts of acidic modifiers such as trifluoroacetic acid to improve peak shape and separation efficiency.

The optimization of chromatographic conditions requires systematic evaluation of mobile phase composition, gradient profile, flow rate, and column temperature [34] [41]. Detection typically employs ultraviolet absorption monitoring at wavelengths appropriate for the aromatic chromophores present in Anb-nos, commonly around 254 nm or 280 nm. The azide functional group provides additional chromophoric properties that can be exploited for selective detection.

Alternative purification approaches for Anb-nos include normal-phase chromatography using silica gel stationary phases with organic mobile phases [42] [43]. This technique separates compounds based on polarity differences and can provide complementary selectivity to reverse-phase methods. Solvent systems typically involve combinations of hexane, ethyl acetate, and dichloromethane with appropriate gradient profiles.

Preparative thin-layer chromatography offers a cost-effective purification option for smaller quantities of Anb-nos [42] [44]. This technique allows visual monitoring of separation progress and facilitates isolation of pure fractions through physical scraping of silica gel zones. The choice of solvent system requires optimization to achieve adequate separation while maintaining reasonable migration distances.

Recrystallization provides an alternative purification approach that can be particularly effective for removing trace impurities and improving product appearance [42] [45]. Solvent selection for recrystallization of Anb-nos requires consideration of solubility characteristics, thermal stability, and the potential for hydrolysis in protic solvents. Common recrystallization solvents include acetonitrile, ethyl acetate, and dichloromethane-hexane mixtures.

Quality control protocols for Anb-nos encompass multiple analytical techniques to assess chemical purity, structural integrity, and physical properties [26] [29] [27]. High-performance liquid chromatography provides quantitative purity assessment, typically targeting minimum purity levels of 95% or higher for research applications. The method must demonstrate appropriate specificity for Anb-nos in the presence of potential impurities and degradation products.

Spectroscopic characterization of Anb-nos includes infrared spectroscopy to confirm the presence of characteristic functional groups, including the azide stretch around 2100 cm⁻¹, carbonyl stretches from the NHS ester and nitro group, and aromatic C-H stretches [1] [3] [46]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through analysis of aromatic proton patterns and coupling constants.

Mass spectrometric analysis offers definitive molecular weight confirmation and can provide structural information through fragmentation patterns [48]. Electrospray ionization or chemical ionization techniques are typically employed due to the polar nature of Anb-nos and the potential for thermal decomposition with electron impact ionization.

Stability testing protocols for Anb-nos address both chemical and physical stability under various storage conditions [26] [28]. Chemical stability assessment involves monitoring the formation of hydrolysis products, particularly N-hydroxysuccinimide and 5-azido-2-nitrobenzoic acid, through chromatographic analysis. Physical stability testing evaluates changes in appearance, solubility, and thermal properties over time.

Hydrophilic interaction liquid chromatography (HILIC) provides a specialized analytical approach for monitoring NHS and related hydrophilic degradation products [26] [29] [27]. This technique offers superior separation of polar compounds compared to reverse-phase methods and enables sensitive detection of hydrolysis products that might indicate quality issues.

The validation of analytical methods for Anb-nos quality control follows established pharmaceutical guidelines, including assessment of accuracy, precision, specificity, linearity, and range [41] [49]. Method validation studies demonstrate that analytical procedures provide reliable and reproducible results across the expected range of sample concentrations and matrix compositions.

Storage recommendations for Anb-nos emphasize the importance of protecting the compound from moisture, light, and elevated temperatures [2] [28]. Recommended storage conditions typically involve desiccated containers maintained at temperatures below 0°C, with protection from ambient light through the use of amber containers or storage in dark environments.

Documentation requirements for Anb-nos quality control include comprehensive analytical records, stability data, and change control procedures [30] [34]. These records support regulatory compliance for research applications and provide traceability for troubleshooting quality issues. Electronic data management systems facilitate efficient storage and retrieval of quality control information.

Environmental monitoring in Anb-nos production and storage areas addresses potential contamination sources that might affect product quality [30] [49]. Air quality monitoring focuses on particulate matter and organic vapor concentrations, while surface monitoring evaluates cleaning effectiveness and potential cross-contamination from other chemical operations.

Training programs for personnel involved in Anb-nos purification and quality control emphasize both technical competency and safety awareness [49] [50]. Technical training covers analytical method execution, data interpretation, and troubleshooting procedures. Safety training addresses the specific hazards associated with azide compounds and appropriate handling procedures.

Continuous improvement initiatives in Anb-nos quality control focus on method optimization, automation opportunities, and cost reduction strategies [34] [51]. Advanced analytical techniques, including high-resolution mass spectrometry and two-dimensional chromatography, offer potential improvements in sensitivity and specificity for quality assessment.

The development of rapid screening methods for Anb-nos quality assessment addresses the need for timely release testing and process monitoring [26] [27]. These methods typically sacrifice some analytical detail in favor of reduced analysis time, enabling more frequent quality checks during production and storage.

Comparative studies of different purification approaches for Anb-nos provide data to support method selection and optimization [34] [52]. These studies evaluate factors such as recovery yield, purity improvement, cost-effectiveness, and environmental impact to identify the most appropriate purification strategy for specific applications and production scales.

The integration of quality control data with production records enables statistical analysis of process performance and identification of trends that might indicate developing quality issues [32] [51]. Control charting and other statistical process control tools help distinguish between normal process variation and assignable causes that require corrective action.

Risk assessment protocols for Anb-nos quality control identify potential failure modes and their impact on product quality [41] [49]. These assessments consider factors such as equipment malfunction, operator error, raw material variation, and environmental conditions to develop appropriate control strategies and contingency plans.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant